molecular formula C18H24N2O3 B1529974 tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1341034-79-4

tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No. B1529974
M. Wt: 316.4 g/mol
InChI Key: WQXGOSCVIDAUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” is a chemical compound with the empirical formula C12H22N2O2 . It is a solid substance and its molecular weight is 226.32 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” can be represented by the SMILES string CC(C)(C)OC(N1CCC2(CCNC2)C1)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” include its molecular formula (C12H22N2O2), molecular weight (226.32), and its solid form .

Scientific Research Applications

Environmental Applications and Ecotoxicity

Synthetic Phenolic Antioxidants and Environmental Occurrence : Synthetic phenolic antioxidants (SPAs), including compounds related to tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, have been extensively used in industrial products to extend shelf life by retarding oxidative reactions. Recent studies have highlighted their occurrence in various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. The potential human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicological studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties, with transformation products potentially posing greater risks than their parent compounds. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mejia Avendaño, 2013).

Microbial Degradation of Environmental Contaminants : The degradation of tert-butyl-based compounds in the environment, particularly through microbial pathways, has been the subject of several studies. For instance, microbial degradation of methyl tert-butyl ether (MTBE), a related compound, has been reviewed to understand its fate in the subsurface. These studies underscore the capacity of microbial communities to degrade tert-butyl-based compounds under various redox conditions, highlighting both the potential for bioremediation strategies and the complexity of environmental interactions (Schmidt et al., 2004).

Pharmacological and Chemical Synthesis Applications

Antioxidant Activity and Pharmacological Properties : The pharmacological implications of compounds with tert-butyl groups, including their antioxidant properties, have been widely studied. For instance, butylated hydroxytoluene (BHT), a compound structurally similar to tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, is evaluated for its antioxidant activity in various systems. These studies contribute to understanding the potential health benefits and risks associated with synthetic antioxidants in food and pharmaceutical products (Babich, 1982).

Bio-Based Polymers from Renewable Monomers : Research into the polymerization of naturally occurring or derived renewable monomers, including those related to tert-butyl structures, has shown significant promise in producing bio-based polymers. Controlled/living polymerization techniques borrowed from petrochemical processes enable the efficient and environmentally friendly synthesis of high-performance bio-based polymers, contributing to sustainable material science (Satoh, 2015).

properties

IUPAC Name

tert-butyl 1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)9-10-19-15(18)21/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGOSCVIDAUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.